molecular formula C7H10IN3O2 B3047169 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole CAS No. 1354705-39-7

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Cat. No.: B3047169
CAS No.: 1354705-39-7
M. Wt: 295.08
InChI Key: OWRXFSCZUDYNGX-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with iodine, methyl, nitro, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitro-1-propyl-1H-pyrazole with iodine and a methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, iodination, and alkylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: 4-Amino-5-methyl-3-nitro-1-propyl-1H-pyrazole.

    Oxidation: 4-Iodo-5-carboxy-3-nitro-1-propyl-1H-pyrazole.

Scientific Research Applications

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate interactions with biological macromolecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3-nitro-1H-pyrazole: Lacks the methyl and propyl groups, which may affect its reactivity and applications.

    5-Methyl-3-nitro-1H-pyrazole: Lacks the iodine and propyl groups, resulting in different chemical properties.

    3-Nitro-1-propyl-1H-pyrazole: Lacks the iodine and methyl groups, which can influence its biological activity.

Uniqueness

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-iodo-5-methyl-3-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3O2/c1-3-4-10-5(2)6(8)7(9-10)11(12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRXFSCZUDYNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)[N+](=O)[O-])I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247576
Record name 1H-Pyrazole, 4-iodo-5-methyl-3-nitro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-39-7
Record name 1H-Pyrazole, 4-iodo-5-methyl-3-nitro-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-5-methyl-3-nitro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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